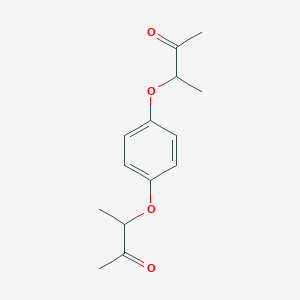

3-(4-(1-Methyl-2-oxopropoxy)phenoxy)-2-butanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-(1-Methyl-2-oxopropoxy)phenoxy)-2-butanone, also known as 4-methoxyphenyl-3-butanone, is a ketone compound with a molecular formula of C10H14O3. It is a colorless liquid with a faint odor and is soluble in water and alcohol. 4-methoxyphenyl-3-butanone is an important intermediate for the synthesis of various drugs, pesticides, and other chemicals. This compound has a wide range of applications in the pharmaceutical and chemical industries due to its unique properties.

Scientific Research Applications

1. Synthetic Routes to Dioxolanes and Thiadiazines The compound can be used in the synthesis of dioxolanes and thiadiazines . The hydrolysis of 2-methylbut-3-yn-2-yl carbamate gave 4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one, whereas 2-methylbut-3-yn-2-ol was converted under similar conditions to 3-hydroxy-3-methylbutan-2-one .

Anticonvulsant and Antiepileptic Activities

Acetylenic carbamates, which include the compound, have been found to display soporific, anticonvulsant, and antiepileptic activities . This makes it a potential candidate for the development of new antiepileptic drugs .

Biotransformation

The compound can undergo biotransformation, a combination of chemical and biochemical reactions that convert a drug into an excretable product . The activity and toxicity of the new chemical compounds formed in the human organism (drug metabolites) are different from those of the initial drug .

Synthesis of m-Aryloxy Phenols

The compound can be used in the innovative synthetic methods developed for the preparation of m-aryloxy phenols . These m-aryloxy phenols have potential biological activities and are important in various industries, including plastics, adhesives, and coatings .

5. Antioxidants, Ultraviolet Absorbers, and Flame Retardants m-Aryloxy phenols, which can be synthesized using the compound, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

Synthesis of Quinolone Derivatives

The compound can be used in the synthesis of quinolone derivatives . For example, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .

Synthesis of Hybrid Compounds

The compound can be used in the synthesis of new hybrid compounds, such as chalcone-salicylate . These hybrid compounds have potential cytotoxic activity against breast cancer through ERα inhibition .

Potential Anticancer Agent

The compound, as part of a hybrid compound like chalcone-salicylate, can potentially be developed as an anticancer agent . The molecular docking study showed that the title compound exhibited more negative value of binding free energy than tamoxifen .

Safety and Hazards

properties

IUPAC Name |

3-[4-(3-oxobutan-2-yloxy)phenoxy]butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9(15)11(3)17-13-5-7-14(8-6-13)18-12(4)10(2)16/h5-8,11-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTLZJQDDJYYQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)OC(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2963656.png)

![2-{[2,2'-bithiophene]-5-yl}-S-cyclopropyl-2-hydroxyethane-1-sulfonamido](/img/structure/B2963660.png)

![(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2963666.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)

![3,4,5-triethoxy-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2963672.png)

![N-(4-butylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2963676.png)

![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2963677.png)

![4-bromo-1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963678.png)